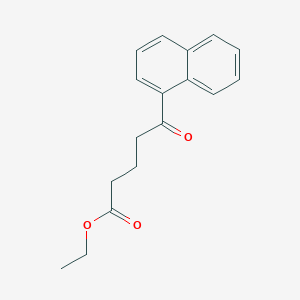

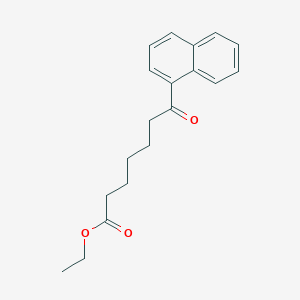

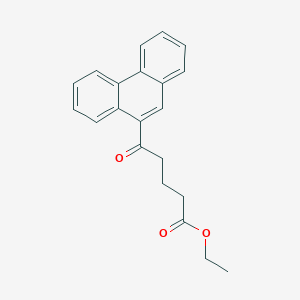

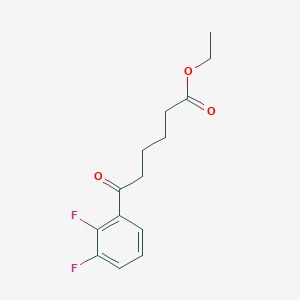

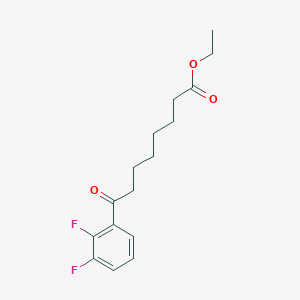

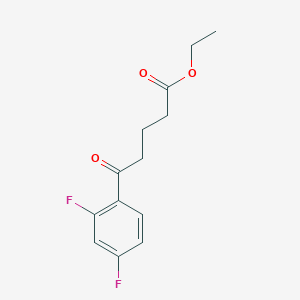

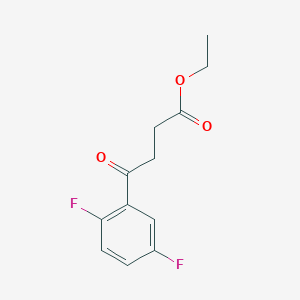

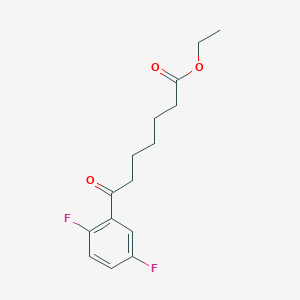

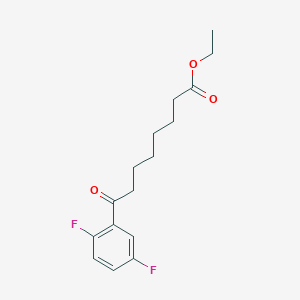

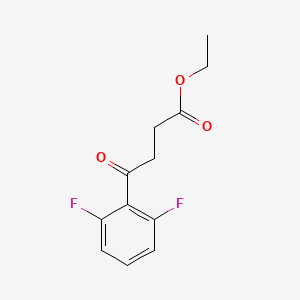

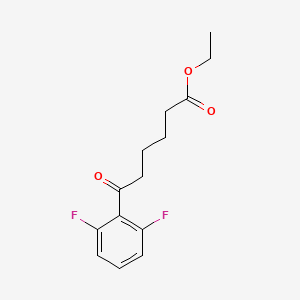

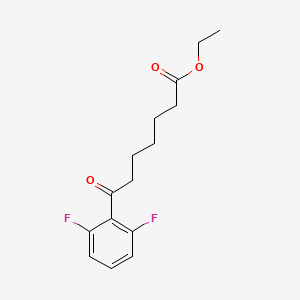

Ethyl 5-(3-acetoxyphenyl)-5-oxovalerate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-(3-acetoxyphenyl)-5-oxovalerate is a useful research compound. Its molecular formula is C15H18O5 and its molecular weight is 278.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Peroxide Formation and Ring-Closure Reactions

Ethyl 5-(3-acetoxyphenyl)-5-oxovalerate has been studied in the context of its reactivity with hydrogen peroxide. This interaction leads to the formation of novel peroxides, such as ethyl 3,3-dihydroperoxybutyrate, and subsequent novel ring-closure reactions to produce compounds like 5-hydroperoxy-5-methyl-1,2-dioxolan-3-one. These reactions and their products have been characterized using spectroscopic techniques (Cubbon & Hewlett, 1968).

Reaction with Monosubstituted Hydrazines

This compound's reactivity with monosubstituted hydrazines, such as phenyl- and methylhydrazines, has been explored. This research provides insights into the formation of compounds like ethyl 4-acetyl-1-phenylpyrazole-5-carboxylate and ethyl 5-methyl-1-phenylpyrazole-4-glyoxylate, elucidating potential pathways for synthesizing novel organic compounds (Kurihara, Uno, & Sakamoto, 1980).

Synthesis of Cyclic Hydroxamic Acids and Lactams

In studies focusing on the synthesis of cyclic hydroxamic acids and lactams, ethyl 2-nitrophenyl oxalate and its derivatives were hydrogenated to yield various cyclic hydroxamic acids. These compounds are significant due to their presence in natural products from Gramineae. This research outlines a pathway for creating these biologically relevant compounds and contributes to understanding natural product synthesis (Hartenstein & Sicker, 1993).

Role in the Synthesis of ACE Inhibitors

A technical synthesis process using this compound as an intermediate has been described for producing ethyl (R)-2-hydroxy-4-phenylbutyrate, an important compound in the synthesis of ACE inhibitors. The process highlights the compound’s role in synthesizing medically significant molecules (Herold et al., 2000).

Use as Flavourings in Animal Feed

This compound, along with other compounds, has been evaluated for its safety and efficacy as a flavoring agent in animal feed. This assessment considers both the safety for animal consumption and any potential consumer health impacts (Westendorf, 2012).

Contributions to Organic Synthesis and Drug Development

The compound has played a role in various organic synthesis processes and has contributed to the development of drugs for treating conditions like multiple sclerosis, as well as in understanding the chemical properties and reactivity of related compounds in various contexts (Jansson et al., 2006).

Properties

IUPAC Name |

ethyl 5-(3-acetyloxyphenyl)-5-oxopentanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O5/c1-3-19-15(18)9-5-8-14(17)12-6-4-7-13(10-12)20-11(2)16/h4,6-7,10H,3,5,8-9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMTRHJDCFXOUNO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCC(=O)C1=CC(=CC=C1)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20645836 |

Source

|

| Record name | Ethyl 5-[3-(acetyloxy)phenyl]-5-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20645836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898758-79-7 |

Source

|

| Record name | Ethyl 5-[3-(acetyloxy)phenyl]-5-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20645836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.